N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-chloro-2-(trifluoromethyl)phenyl)amino)formamide
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Description
N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-chloro-2-(trifluoromethyl)phenyl)amino)formamide is a useful research compound. Its molecular formula is C32H24ClF3N4O3 and its molecular weight is 605.01. The purity is usually 95%.
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Scientific Research Applications
Vasopressin V2 Receptor Antagonists
A study by Ohkawa et al. (1999) synthesized a series of derivatives related to the specified chemical structure, exhibiting high affinity for vasopressin V2 receptors. These compounds showed potential as orally active nonpeptide vasopressin V2 receptor antagonists, indicating therapeutic applications in conditions where vasopressin modulation is beneficial (Ohkawa et al., 1999).
Antiproliferative Effects on Cancer Cells
Kim et al. (2011) reported the synthesis of rigid analogs of aminopyrazole amide scaffold, demonstrating antiproliferative activities against melanoma and hematopoietic cell lines. These compounds, including those structurally related to the specified chemical, showed competitive activities to known cancer therapeutics (Kim et al., 2011).
Synthesis and Reactions for Pharmaceutical Compounds
Ahmed et al. (2002) explored the synthesis and reactions of compounds similar to the specified chemical, yielding new oxopyrazolinylpyridines and related compounds. These findings contribute to the development of new pharmaceuticals with potential therapeutic applications (Ahmed et al., 2002).
Synthesis of Novel Anticonvulsants
Ghodke et al. (2017) designed and synthesized derivatives structurally related to the chemical . These compounds were evaluated for their anticonvulsant activities, highlighting their potential in treating seizure disorders (Ghodke et al., 2017).
Bactericidal Activity Against MRSA
Zadrazilova et al. (2015) assessed substituted benzamides, structurally akin to the specified chemical, for their bactericidal activities against MRSA strains. These studies highlight the potential of such compounds in addressing antibiotic-resistant bacterial infections (Zadrazilova et al., 2015).
Properties
IUPAC Name |
1-[4-chloro-2-(trifluoromethyl)phenyl]-3-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24ClF3N4O3/c1-19-9-5-6-12-22(19)27(41)18-40-26-14-8-7-13-23(26)28(20-10-3-2-4-11-20)38-29(30(40)42)39-31(43)37-25-16-15-21(33)17-24(25)32(34,35)36/h2-17,29H,18H2,1H3,(H2,37,39,43) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRGGSJNUVBMDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CN2C3=CC=CC=C3C(=NC(C2=O)NC(=O)NC4=C(C=C(C=C4)Cl)C(F)(F)F)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24ClF3N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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